molecular formula C10H15N3 B3086528 5-(Piperidin-4-YL)pyridin-2-amine CAS No. 1159822-13-5

5-(Piperidin-4-YL)pyridin-2-amine

Cat. No.: B3086528
CAS No.: 1159822-13-5
M. Wt: 177.25
InChI Key: WLZYZVMUWFTMCD-UHFFFAOYSA-N
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Description

5-(Piperidin-4-YL)pyridin-2-amine: is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and pyridine moieties makes it a versatile scaffold for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-4-YL)pyridin-2-amine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched piperidines .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include hydrogenation, cyclization, and amination reactions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-4-YL)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(Piperidin-4-YL)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are being explored for their potential use in treating various diseases, including cancer and neurological disorders .

Industry: Industrially, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Properties

IUPAC Name

5-piperidin-4-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZYZVMUWFTMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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